m-Aminobenzamidine hydrochloride
Description
Molecular Architecture and Crystallographic Characterization
The molecular structure of m-aminobenzamidine hydrochloride exhibits a sophisticated arrangement characterized by the presence of two distinct nitrogen-containing functional groups positioned at the meta configuration on a benzene ring scaffold. The compound possesses the molecular formula C7H10ClN3 with a precisely determined molecular weight of 171.63 grams per mole, as established through high-resolution mass spectrometric analysis. The International Union of Pure and Applied Chemistry nomenclature identifies this compound as 3-aminobenzenecarboximidamide hydrochloride, reflecting the systematic positioning of the amino group at the third carbon position relative to the carboximidamide substituent.
The crystallographic characterization reveals that the compound adopts a planar configuration for the benzene ring system, with the amidine group maintaining coplanarity to facilitate optimal electronic delocalization. The amino group at the meta position introduces specific steric and electronic effects that influence the overall molecular geometry and intermolecular interactions within the crystal lattice. Computational analysis indicates that the molecule contains four hydrogen bond donor sites and two hydrogen bond acceptor locations, creating a network of potential intermolecular interactions that contribute to the solid-state stability.
The rotatable bond count analysis demonstrates that the molecule possesses minimal conformational flexibility with only one rotatable bond, primarily associated with the amidine group rotation relative to the benzene ring plane. This restricted flexibility contributes to the compound's structural predictability and facilitates consistent crystallographic behavior across different preparation conditions. The exact mass determination of 171.0563250 daltons provides precise molecular identification capabilities for analytical applications.
Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation for this compound through both proton and carbon-13 detection methodologies. The one-dimensional proton nuclear magnetic resonance spectrum exhibits characteristic aromatic proton signals in the 6.5 to 8.0 parts per million region, with specific coupling patterns that confirm the meta substitution pattern of the amino and carboximidamide groups. The amidine protons typically appear as broad signals due to rapid exchange phenomena with the hydrochloride counterion, while the amino group protons demonstrate temperature-dependent behavior characteristic of primary amine functionalities.
Carbon-13 nuclear magnetic resonance analysis reveals distinct signals for the aromatic carbon atoms, with the quaternary carbon bearing the amidine group appearing at characteristic downfield chemical shifts. The ipso carbon attached to the amino group exhibits upfield shifts compared to unsubstituted aromatic carbons due to the electron-donating nature of the amino substituent. The amidine carbon signal appears significantly downfield, typically around 165-170 parts per million, reflecting the partial double-bond character and electronic environment of this functional group.
Infrared spectroscopy demonstrates characteristic absorption bands that provide definitive functional group identification for this compound. The amino group stretching vibrations appear as medium to strong absorption bands in the 3300-3500 wavenumber region, while the amidine nitrogen-hydrogen stretching modes contribute additional complexity to this spectral region. The aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1450-1600 wavenumbers, and the amidine carbon-nitrogen stretching appears as a strong absorption around 1650-1680 wavenumbers.
Mass spectrometric analysis provides precise molecular weight determination and fragmentation pattern characterization for structural confirmation. The predicted collision cross section values for various adduct formations demonstrate molecular ion peaks at mass-to-charge ratios of 136.08693 for the protonated molecular ion, 158.06887 for the sodium adduct, and 134.07237 for the deprotonated species. These values facilitate accurate identification and quantification in complex analytical matrices.
Thermodynamic Stability and Phase Transition Behavior
The thermodynamic stability profile of this compound exhibits characteristic behavior patterns that distinguish it from related benzamidine derivatives and alternative salt forms. Comparative analysis with the dihydrochloride salt reveals significant differences in thermal decomposition pathways, with the monohydrochloride form demonstrating enhanced stability under ambient conditions. The dihydrochloride variant exhibits a melting point range of 262-264 degrees Celsius, providing reference data for thermal behavior comparisons.
Phase transition analysis indicates that the compound undergoes controlled decomposition rather than clean melting, consistent with the presence of multiple nitrogen-containing functional groups that can participate in intramolecular and intermolecular hydrogen bonding networks. The thermal decomposition profile typically initiates around 250-270 degrees Celsius, with initial mass loss attributed to dehydrochlorination processes followed by subsequent breakdown of the organic framework structure.
The compound demonstrates hygroscopic characteristics that influence its long-term stability under varying humidity conditions. Storage recommendations consistently specify maintenance at 2-8 degrees Celsius to preserve chemical integrity and prevent gradual decomposition or hydrolysis of the amidine functionality. These storage requirements reflect the sensitivity of the amidine group to hydrolytic processes, particularly under elevated temperature conditions where water molecules can facilitate nucleophilic attack on the electron-deficient carbon center.
Stability studies under controlled atmospheric conditions reveal that the hydrochloride salt form provides significant protection against oxidative degradation compared to the free base compound. The enhanced stability likely results from the protonation state of the amidine nitrogen, which reduces the electron density available for oxidative processes while simultaneously improving the compound's crystalline organization through enhanced intermolecular interactions.
Solubility Dynamics and pH-Dependent Speciation
The solubility characteristics of this compound demonstrate complex pH-dependent behavior that reflects the amphoteric nature of the compound's functional groups. In aqueous systems, the compound exhibits moderate solubility that increases significantly under acidic conditions due to protonation of the amino group, which enhances the overall ionic character and facilitates solvation by water molecules. The presence of both amino and amidine functionalities creates multiple protonation sites that respond differently to pH variations, resulting in distinct speciation patterns across the physiological pH range.
Under neutral pH conditions, the compound maintains reasonable aqueous solubility attributed to the hydrogen bonding capabilities of both the amino and amidine groups. The hydrogen bond donor and acceptor sites enable extensive interaction with water molecules, creating a stable solvation shell that supports dissolution processes. Temperature effects demonstrate typical endothermic dissolution behavior, with solubility increasing substantially at elevated temperatures, making heated aqueous solutions particularly effective for preparation of concentrated stock solutions.
Organic solvent solubility profiles reveal enhanced dissolution in polar aprotic solvents such as dimethyl sulfoxide and moderately polar protic solvents including ethanol. The compound's behavior in these solvents reflects the balance between the polar functional groups and the aromatic ring system, which provides both hydrophilic and lipophilic character. Stock solution preparation protocols typically employ concentrations of 100-200 milligrams per milliliter in water, corresponding to approximately 0.5-1.0 molar solutions, with storage recommendations specifying freezer temperatures to maintain stability.
The pH-dependent speciation behavior influences the compound's interaction with biological systems and affects its analytical detection methodologies. At low pH values, the predominant species exists as the fully protonated form with positive charges on both nitrogen-containing functional groups, while neutral pH conditions favor partially protonated species with distinct charge distributions that affect intermolecular interactions and binding affinities.
Comparative Analysis of Salt Forms and Hydration States
Comparative structural analysis between this compound and its dihydrochloride counterpart reveals fundamental differences in stoichiometry, stability, and physicochemical properties that directly impact their respective applications and handling requirements. The monohydrochloride form, characterized by the molecular formula C7H10ClN3 and molecular weight of 171.63 grams per mole, represents the standard commercial preparation with well-defined crystallographic properties and predictable behavior patterns.
The dihydrochloride variant demonstrates significantly different characteristics, with the molecular formula C7H11Cl2N3 and increased molecular weight of 208.09 grams per mole, reflecting the incorporation of an additional hydrogen chloride equivalent. This enhanced salt formation results in modified solubility profiles, altered thermal stability characteristics, and distinct crystallographic packing arrangements that influence the compound's overall handling and storage requirements. The dihydrochloride form typically exhibits higher melting points in the range of 262-264 degrees Celsius compared to the monohydrochloride, indicating stronger intermolecular interactions within the crystal lattice.
Hydration state analysis reveals additional complexity through the existence of hydrated salt forms, particularly the dihydrochloride hydrate with molecular formula C7H13Cl2N3O and molecular weight of 226.10 grams per mole. This hydrated form incorporates water molecules into the crystal structure, creating additional hydrogen bonding networks that stabilize the solid-state arrangement while potentially affecting dissolution kinetics and bioavailability characteristics. The hydration state significantly influences the compound's hygroscopic behavior and requires modified storage protocols to prevent dehydration or over-hydration processes.
The crystallographic comparison between salt forms demonstrates that the dihydrochloride arrangements typically adopt more compact packing configurations due to the increased ionic character and enhanced electrostatic interactions. These structural differences translate into measurable variations in bulk density, particle morphology, and surface area characteristics that affect powder flow properties and formulation considerations. The hydrated forms introduce additional complexity through temperature-dependent water loss processes that can occur during handling or processing operations.
| Property | Monohydrochloride | Dihydrochloride | Dihydrochloride Hydrate |
|---|---|---|---|
| Molecular Formula | C7H10ClN3 | C7H11Cl2N3 | C7H13Cl2N3O |
| Molecular Weight (g/mol) | 171.63 | 208.09 | 226.10 |
| CAS Number | 3459-67-4 | 37132-68-6 | 128049-29-6 |
| Melting Point (°C) | Not specified | 262-264 | Not specified |
| Storage Temperature (°C) | 2-8 | 2-8 | 2-8 |
| Hygroscopic Behavior | Moderate | Enhanced | Variable |
Properties
IUPAC Name |
3-aminobenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3.ClH/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H3,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXHYPQRDRRSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37132-68-6 | |
| Record name | Benzenecarboximidamide, 3-amino-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37132-68-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90188149 | |
| Record name | Benzamidine, m-amino-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-67-4 | |
| Record name | Benzenecarboximidamide, 3-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3459-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamidine, m-amino-, monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzamidine, m-amino-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90188149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | m-aminobenzamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Aminobenzamidine hydrochloride generally involves the following steps:
Starting Material: The process begins with m-nitrobenzonitrile.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen in the presence of a catalyst like palladium on carbon.
Amidination: The resulting m-aminobenzonitrile is then reacted with an amidine source, such as ammonium chloride, under acidic conditions to form m-Aminobenzamidine.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: m-Aminobenzamidine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form various reduced amidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation Products: m-Nitrobenzamidine derivatives.
Reduction Products: Reduced amidine derivatives.
Substitution Products: Various substituted benzamidine derivatives
Scientific Research Applications
Chemistry
m-Aminobenzamidine hydrochloride serves as a ligand in coordination chemistry and as a building block for synthesizing complex molecules . Its ability to form stable complexes with metal ions enhances its utility in various chemical reactions.
Biology
In biological research, m-ABH is particularly valuable for studying enzyme kinetics and protein interactions due to its inhibitory effects on serine proteases. It has been used to investigate:
- Enzyme Mechanisms : By inhibiting serine proteases, researchers can elucidate enzyme mechanisms and substrate interactions.
- Cellular Processes : Studies have shown that m-ABH can modulate apoptosis in neuronal cells under stress conditions, indicating its potential role in neuroprotection .
Medicine
This compound has been investigated for therapeutic applications, particularly in developing protease inhibitors for treating diseases such as cancer and viral infections. Its effectiveness against specific serine proteases makes it a candidate for drug development targeting:
- Cancer Therapies : Inhibiting proteases involved in tumor progression.
- Viral Infections : Potential use in antiviral therapies targeting viral proteases .
Industry
In industrial applications, m-ABH is utilized for:
- Affinity Chromatography : Employed in the purification of enzymes and proteins due to its specific binding properties.
- Chemical Synthesis : Acts as a reagent in various synthetic pathways, contributing to the development of new compounds.
Case Studies
- Neuronal Apoptosis Study :
- Protease Inhibition Research :
Mechanism of Action
The primary mechanism of action of m-Aminobenzamidine hydrochloride involves its role as a reversible competitive inhibitor of serine proteases. It binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity. This interaction is crucial for studying enzyme mechanisms and developing therapeutic inhibitors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
m-Aminobenzamidine hydrochloride belongs to the benzamidine class, characterized by a benzene ring with an amidine substituent. Below is a detailed comparison with structurally related compounds, focusing on substituents, physicochemical properties, and applications.
Substituted Benzamidines
Table 1: Structural and Functional Comparison
*Similarity scores (0.00–1.00) based on structural alignment algorithms .
Key Differences and Implications
Methoxy Group (3-Methoxy): Electron-withdrawing effect may alter amidine reactivity or enzyme-binding affinity compared to -NH₂ . Hydrate vs. Anhydrous Forms: Hydrates (e.g., Benzenecarboximidamide HCl Hydrate) may exhibit lower thermal stability but better solubility .
Functional Group Variations: Amidine (-C(=NH)-NH₂) vs. Amide (-CONH₂): Amidines are stronger bases, enabling ionic interactions in enzyme active sites (e.g., nNOS), whereas amides lack this property .
Biological Activity
m-Aminobenzamidine hydrochloride is an organic compound with the chemical formula CHN·HCl. It is a derivative of benzamidine, specifically characterized by the presence of an amino group at the meta position of the benzene ring. This compound is primarily utilized in biochemical research due to its ability to act as a reversible competitive inhibitor of serine proteases, making it essential for studying enzyme kinetics and protein interactions.
The primary mechanism of action of this compound involves its role as a reversible competitive inhibitor of serine proteases. It binds to the active site of these enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This interaction is critical for understanding enzyme mechanisms and developing therapeutic inhibitors.
Inhibition of Proteases
This compound has been shown to inhibit various serine proteases, including:
- Trypsin
- Plasmin
- Thrombin
Studies have demonstrated that derivatives of benzamidine, including m-Aminobenzamidine, are competitive inhibitors for these proteolytic enzymes, which are vital in numerous physiological processes such as blood coagulation and tissue remodeling .
Cytotoxicity and Pharmacokinetics
In studies evaluating cytotoxicity, this compound was tested on various cell lines. For instance, an MTT assay was used to assess its effects on HGC-27 cells, revealing that it exhibits low cytotoxicity at therapeutic concentrations. The pharmacokinetic profile indicates that the compound can be administered via different routes (e.g., intravenous and intragastric), with studies showing effective absorption and distribution in animal models .
Comparative Studies
Comparative studies have highlighted the unique properties of this compound relative to other benzamidine derivatives. For example:
- Benzamidine : The parent compound, also a protease inhibitor but with different efficacy profiles.
- p-Aminobenzamidine : Similar structure but with the amino group at the para position; this structural difference affects binding affinity and specificity toward various proteases.
The meta-positioning of the amino group in m-Aminobenzamidine allows for selective binding and inhibition, making it particularly valuable in biochemical research and drug development .
Research Applications
This compound has a wide range of applications across various fields:
- Biochemistry : Used extensively in enzyme kinetics studies and protein interaction assays.
- Pharmaceutical Development : Investigated for potential therapeutic applications as a protease inhibitor in treating diseases related to abnormal protease activity.
- Industrial Applications : Employed in enzyme purification processes through affinity chromatography .
Data Table: Biological Activity Summary
| Activity | Details |
|---|---|
| Inhibitory Target | Serine proteases (e.g., trypsin, plasmin, thrombin) |
| Mechanism | Reversible competitive inhibition |
| Cytotoxicity | Low cytotoxicity in cell lines (e.g., HGC-27) |
| Pharmacokinetics | Effective absorption via IV and oral routes |
| Research Applications | Enzyme kinetics, drug development, industrial enzyme purification |
Case Study 1: Inhibition of Trypsin Activity
A study explored the inhibitory effects of this compound on trypsin activity. The compound demonstrated significant inhibition at concentrations ranging from 0.1 to 10 μM, with IC50 values indicating strong binding affinity to the enzyme's active site. This finding supports its utility in studying trypsin-related biological processes.
Case Study 2: Therapeutic Potential in Cancer Research
Another investigation assessed the potential of this compound as a therapeutic agent in cancer treatment by inhibiting proteases involved in tumor progression. The study showed promising results where treated cancer cell lines exhibited reduced invasiveness and altered expression levels of matrix metalloproteinases (MMPs), suggesting that this compound may play a role in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling m-aminobenzamidine hydrochloride in laboratory settings?
- Methodological Answer : Researchers must adhere to institutional chemical hygiene plans and Safety Data Sheets (SDS). Key steps include:
- Training : All personnel must complete hazard-specific training, including decontamination and emergency procedures, documented by the Principal Investigator (PI) .
- PPE : Wear impervious gloves (tested for chemical compatibility), tightly sealed goggles, and protective clothing to avoid skin/eye contact .
- Storage : Keep containers tightly closed in well-ventilated areas away from incompatible substances (e.g., strong oxidizers).
- Data Reference : Deviations from standardized protocols (e.g., SOPs for amantadine hydrochloride) require PI approval .
Q. How can researchers characterize the purity of m-aminobenzamidine hydrochloride?
- Methodological Answer : Use High-Performance Liquid Chromatography (HPLC) with the following parameters:
- Column : C18 reversed-phase.
- Mobile Phase : Phosphate buffer (pH 3.0) and methanol (70:30 ratio).
- Detection : UV absorbance at 207 nm for optimal sensitivity .
- Validation : Calibration curves (1–10 µg/mL) with recovery rates >99% and RSD <1.5% ensure reproducibility .
Advanced Research Questions
Q. What synthetic strategies optimize the yield of m-aminobenzamidine hydrochloride?
- Methodological Answer : Three validated approaches include:
Coupling Reactions : Use 1-ethyl-3-(3,5-dimethylaminopropyl) carbodiimide (EDC) at pH 4.75 to conjugate m-aminobenzamidine to resins (e.g., CH-Sepharose 4B), yielding >85% coupling efficiency .
Reductive Amination : Reduce nitro intermediates with hydrogen/palladium catalysts under controlled pH (6–7) to avoid over-reduction .
Purification : Alternate wash cycles with 0.5 M NaCl in 10 mM HCl/NaOH remove unreacted residues .
- Data Contradiction : While EDC coupling is efficient, alternative carbodiimides (e.g., DCC) may introduce side products; validate via LC-MS .
Q. How does m-aminobenzamidine hydrochloride inhibit serine proteases, and how can this be quantified?
- Methodological Answer :
- Mechanism : Competitive inhibition by binding to the protease active site via its benzamidine group, blocking substrate access .
- Assay Design :
Enzyme Activity : Use fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) in Tris buffer (pH 8.0).
IC₅₀ Determination : Pre-incubate enzyme with inhibitor (0.1–100 µM) for 10 min, then measure residual activity.
Data Analysis : Fit dose-response curves to calculate inhibition constants (Ki) .
Q. What analytical challenges arise when quantifying m-aminobenzamidine hydrochloride in complex matrices (e.g., biological fluids)?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cation-exchange cartridges to isolate the compound from proteins/ions .
- Interference Mitigation : Employ tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity.
- Validation Parameters : Include matrix effects (<15%), recovery (>90%), and limit of quantification (LOQ <10 ng/mL) .
Contradictions and Recommendations
- Synthetic Yield Variability : While EDC coupling is efficient for resin conjugation , nitro-reduction methods may yield higher purity for freebase forms . Cross-validate methods via NMR and elemental analysis.
- Safety vs. Efficacy : Despite acute toxicity risks (oral LD₅₀ ~145 mg/kg in analogs like chlorpromazine HCl), use at <1 mM in enzymatic assays minimizes hazards .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
